Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate

Description

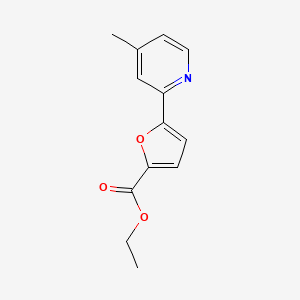

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylpyridin-2-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKSXBDQDXTIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232989 | |

| Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-99-0 | |

| Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with ethyl furoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The furan and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a precursor for synthesizing other heterocyclic compounds. |

| Catalysis | Acts as a catalyst in specific organic reactions, enhancing reaction rates and selectivity. |

Biology

The compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines.

- Antimicrobial Activity : this compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) against S. aureus was reported at 32 µg/mL, indicating its potential as an antibacterial agent.

- Anticancer Properties : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). At concentrations above 50 µM, significant reductions in cell viability were observed, with apoptosis confirmed through flow cytometry analysis.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against specific bacterial strains; MIC values indicate potency. |

| Anticancer | Induces apoptosis in various cancer cell lines; potential for therapeutic use. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In another research effort, the compound was tested on MCF-7 (breast cancer) cells, revealing a significant reduction in cell viability at concentrations exceeding 50 µM. The mechanism of action involved the activation of caspases and modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- This compound’s synthesis is less efficient (26% yield) compared to simpler esters like DEBF (95%), highlighting the challenge of introducing pyridyl groups .

- Multi-step syntheses for pyridyl-substituted derivatives often require specialized reagents (e.g., hydrazines) and purification steps .

Physicochemical and Functional Properties

Biological Activity

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a furan ring and a pyridine moiety. The specific substitution pattern on the pyridine ring is crucial for its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), leading to reduced inflammation.

- Receptor Modulation : It can interact with various receptors, potentially inducing apoptosis in cancer cells.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited COX-2 expression in macrophages, showing a dose-dependent effect. This suggests its potential utility in treating inflammatory diseases .

| Concentration (µM) | COX-2 Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Viability Assays : In vitro studies on breast cancer cell lines revealed an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

3. Antimicrobial Properties

This compound has also been studied for its antimicrobial effects:

- Antibacterial Activity : The compound demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Response : A study published in a peer-reviewed journal highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, further supporting its anti-inflammatory potential .

- Anticancer Mechanisms : Research indicated that the compound induces apoptosis through mitochondrial pathways in cancer cell lines, though the precise mechanisms are still under investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or condensation reactions. For example, analogous syntheses (e.g., Ethyl 5-(1-Chloroethyl)-2-furoate) use anhydrous ZnCl₂ as a catalyst in chlorinated solvents like chloroform at controlled temperatures (-1°C to 5°C) to prevent side reactions . Precise temperature regulation during reagent addition (e.g., acetaldehyde) and post-reaction HCl gas saturation are critical for achieving high yields. Vacuum distillation (3 mmHg, 117–121°C) is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR and NMR : IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, furan/pyridine ring vibrations), while ¹H/¹³C NMR resolves substituent positions (e.g., pyridyl vs. furoate protons) .

- X-ray Crystallography : SHELXL software refines crystal structures, even for small molecules, by analyzing intensity data and resolving twinning or high-resolution macromolecular datasets . For example, SHELXPRO can interface with macromolecular applications to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental stability data for this compound?

- Methodological Answer : Contradictions in stability (e.g., pH, temperature, or microbial interactions) require controlled experiments isolating variables. For analogous furan derivatives (e.g., ethyl 2-furoate in wine), studies show grape variety significantly impacts stability, while malolactic fermentation (MLF) affects related lactones but not the parent compound . Design experiments with standardized matrices (e.g., buffer systems or model wines) and HPLC-MS quantification to track degradation pathways under varying conditions .

Q. What strategies enable the integration of green chemistry principles into the synthesis of this compound?

- Methodological Answer : Bio-based precursors (e.g., 5-(hydroxymethyl)furfural from biomass) can replace petrochemical feedstocks. For example, SurfactGreen’s eco-friendly surfactants use enzymatic catalysis and solvent-free conditions to reduce waste . Apply life-cycle assessment (LCA) to evaluate solvent recovery, energy efficiency, and byproduct toxicity.

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridyl or furoate positions to alter lipophilicity or hydrogen-bonding capacity. For instance, 5-Methylfuran-2-yl derivatives exhibit enhanced antimicrobial activity .

- Assay Design : Use standardized microbial models (e.g., E. coli or S. aureus) for minimum inhibitory concentration (MIC) tests. Pair with antioxidant assays (e.g., DPPH radical scavenging) to evaluate dual functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.